cyclopropyl(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methanone
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Overview
Description
3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole core. Subsequent functionalization steps introduce the cyclopropanecarbonyl group and other substituents. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Scientific Research Applications
3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression. The compound’s unique structure allows it to modulate the activity of enzymes and proteins involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
5-Fluoroindole: An indole derivative with potential antiviral activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 3-CYCLOPROPANECARBONYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
cyclopropyl-[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methanone |
InChI |
InChI=1S/C24H27NO2/c1-16(2)19-11-8-17(3)14-23(19)27-13-12-25-15-21(24(26)18-9-10-18)20-6-4-5-7-22(20)25/h4-8,11,14-16,18H,9-10,12-13H2,1-3H3 |
InChI Key |
YVAQONGHCBYZSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
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